Methylene dithiocyanate Methylene dithiocyanate Methylenebis(thiocyanate) appears as yellow to light orange-colored mass or yellow powder. (NTP, 1992)
Methylene bis(thiocyanate) is a member of the class of thiocyanates that is methane in which two of the hycrogens have been replaced by thiocyanato groups. Used as a biocide for the control of various pathogens and algae in industrial water systems and as a fungicide for the control of surface moulds and sapstain fungi on wood. It has a role as a fungicide and an antibacterial agent.
Brand Name: Vulcanchem
CAS No.: 6317-18-6
VCID: VC21142272
InChI: InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2
SMILES: C(SC#N)SC#N
Molecular Formula: C3H2N2S2
SCNCH2SCN
C3H2N2S2
Molecular Weight: 130.2 g/mol

Methylene dithiocyanate

CAS No.: 6317-18-6

Cat. No.: VC21142272

Molecular Formula: C3H2N2S2
SCNCH2SCN
C3H2N2S2

Molecular Weight: 130.2 g/mol

* For research use only. Not for human or veterinary use.

Methylene dithiocyanate - 6317-18-6

Specification

CAS No. 6317-18-6
Molecular Formula C3H2N2S2
SCNCH2SCN
C3H2N2S2
Molecular Weight 130.2 g/mol
IUPAC Name thiocyanatomethyl thiocyanate
Standard InChI InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2
Standard InChI Key JWZXKXIUSSIAMR-UHFFFAOYSA-N
SMILES C(SC#N)SC#N
Canonical SMILES C(SC#N)SC#N
Colorform Yellow to light orange-colored solid
Melting Point 221 to 225 °F (NTP, 1992)
105-107 °C

Introduction

Chemical Identity and Structure

Methylene dithiocyanate, also known as methylene bisthiocyanate, is an organothiocyanate compound with the chemical formula C₃H₂N₂S₂. It is characterized by a methylene group connecting two thiocyanate moieties. The compound is officially registered with CAS number 6317-18-6 . According to chemical databases, methylene dithiocyanate is classified as a member of the thiocyanate family, specifically defined as methane in which two hydrogen atoms have been replaced by thiocyanato groups .

The molecular structure of methylene dithiocyanate can be represented by the SMILES notation C(SC#N)SC#N, indicating its fundamental arrangement of atoms . In the International Chemical Identifier (InChI) system, it is identified as InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2, providing a standardized representation of its structure . These identifiers facilitate consistent recognition in chemical databases and literature.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and industrial contexts:

  • Methylene bis(thiocyanate) (MBT)

  • Methylene bisthiocyanate

  • Methylene-bis-thiocyanate

  • Methylenebis(thiocyanate)

These alternative names are used interchangeably in scientific literature and industrial documentation, though for clarity and consistency, the full name "methylene dithiocyanate" is preferred in formal scientific communications.

Physical and Chemical Properties

Methylene dithiocyanate exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications. It typically appears as colorless needle-like crystals or as a yellow to light orange crystalline powder . These physical attributes can vary slightly depending on purity levels and environmental conditions.

Fundamental Physical Properties

The key physical properties of methylene dithiocyanate are summarized in the following table:

PropertyValueNotes
Melting point104-106 °C (literature)102-104 °C also reported
Boiling point285.2±23.0 °CPredicted value
Density1.492Estimate
Refractive index1.5300Estimate
Flash point>110 °C
Physical formSolid
ColorWhite to Light yellow/orange

Table 1: Physical properties of methylene dithiocyanate

Solubility and Stability

Methylene dithiocyanate demonstrates limited solubility in water, where it undergoes decomposition rather than forming a stable solution . The compound's solubility in room temperature water has been measured at approximately 2300 ppm, though this interaction results in hydrolysis rather than true dissolution . It is slightly soluble in most organic solvents and very slightly soluble in methanol specifically . Better solubility is observed in dioxane and dimethylformamide, making these preferred solvents for certain applications .

The stability profile of methylene dithiocyanate presents important considerations for handling and storage. The compound is described as stable under standard conditions but displays moisture sensitivity . It reacts vigorously with strong bases and strong oxidizing agents such as hydrogen peroxide . Notably, its stability is highly pH-dependent, with rapid hydrolysis occurring at pH values above 8 . This pH sensitivity influences its application parameters in various industrial contexts.

Synthesis and Production Methods

The industrial production of methylene dithiocyanate typically follows established synthetic pathways that allow for efficient scale-up and consistent product quality. Understanding these processes is essential for evaluating production efficiency and potential optimization opportunities.

Standard Synthetic Route

The primary synthetic route for methylene dithiocyanate involves the reaction of dichloromethane with sodium thiocyanate under pressure. The general procedure involves:

  • Adding excess sodium thiocyanate and dichloromethane to a pressure-rated reaction vessel

  • Initiating stirring and heating the mixture to 80-100°C

  • Maintaining these conditions until reaction completion

  • Recovering the dichloromethane through distillation

  • Separating the resulting solid-liquid phases to obtain crude methylene dithiocyanate

This method represents the standard industrial approach, though specific processing parameters may vary between manufacturers to optimize yield and purity.

Industrial Applications

Methylene dithiocyanate has found significant utility across several industrial sectors, primarily as a biocide due to its effectiveness against a wide range of microorganisms. Its applications span multiple industries where microbial control is essential for operational efficiency and product quality.

Primary Applications

The predominant use of methylene dithiocyanate is as a biocide in water cooling systems and paper mills, where it effectively inhibits the growth of algae, fungi, and bacteria . In these applications, it helps prevent biofilm formation, reduce microbiologically influenced corrosion, and maintain system efficiency. The compound's effectiveness stems from its broad-spectrum antimicrobial activity, making it valuable in environments where multiple classes of microorganisms present challenges.

Secondary Applications

Beyond water treatment and paper production, methylene dithiocyanate serves as an effective fungicide for controlling surface molds and sapstain fungi on wood products . This application helps preserve wooden materials by preventing fungal colonization that could otherwise lead to discoloration and deterioration. Additionally, its use extends to various industrial water systems where microbial control is necessary for operational integrity and product quality .

The compound is also recognized in certain regulatory frameworks, including being listed in the FDA's Indirect Additives used in Food Contact Substances under 21 CFR 176.300 . This listing indicates permitted use in specific applications related to food packaging components, subject to defined limitations and specifications.

Toxicological Profile

Extensive toxicological studies have been conducted on methylene dithiocyanate to assess its potential health effects and establish safety guidelines for industrial use. The National Toxicology Program (NTP) has conducted comprehensive evaluations using standardized protocols to characterize the compound's toxic properties.

Acute Toxicity Studies

Short-term exposure studies in animals have revealed significant dose-dependent toxicity. In 2-week studies conducted by the NTP on rats and mice, the following observations were reported:

Dose (mg/kg body weight)Observed EffectsMortality
10, 20Mild gastric irritationLimited mortality
40Necrotic inflammatory lesions in stomachHigh mortality (all except one female rat)
80, 160Clinical signs similar to cyanide toxicity (dyspnea, tremors, ataxia)Complete mortality by Day 2

Table 2: Results of 2-week toxicity studies in rats and mice

These acute studies identified the stomach as the primary target organ, with animals surviving at least 24 hours showing necrotic inflammatory lesions affecting both the glandular and nonglandular portions of the gastric mucosa .

Subchronic Toxicity Studies

Longer-term studies over 13 weeks provided further insights into the compound's toxicological profile at lower doses:

Dose (mg/kg body weight)Rat Study FindingsMouse Study Findings
1No significant adverse effectsNo significant adverse effects
2Some mortality; minimal forestomach effectsForestomach hyperplasia and hyperkeratosis
4Mortality; forestomach lesions; decreased sperm motility in malesForestomach hyperplasia and hyperkeratosis
8, 16High mortality; mild anemia; significant forestomach lesionsMortality; significant forestomach lesions

Table 3: Results of 13-week toxicity studies in rats and mice

Unlike the acute studies, the subchronic exposure at lower doses resulted in gastric effects primarily limited to the forestomach, consisting of squamous mucosal hyperplasia and hyperkeratosis . The no-observed-adverse-effect level (NOAEL) for forestomach lesions was determined to be 4 mg/kg for male rats and 2 mg/kg for female rats and both sexes of mice .

Toxicokinetics and Metabolism

Blood cyanide concentrations increased shortly after administering 10 mg/kg of labeled compound but returned to control values within 2 hours post-dosing . This observation, combined with clinical signs resembling cyanide toxicity at high doses, suggests that acute toxicity at higher dose levels may partly result from cyanide release during metabolism .

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